molecular formula C17H15ClN4S B5883503 2-(4-Allyl-5-((2-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 575461-53-9

2-(4-Allyl-5-((2-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B5883503
CAS No.: 575461-53-9
M. Wt: 342.8 g/mol
InChI Key: FZOXMUGXADRFAX-UHFFFAOYSA-N
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Description

2-(4-Allyl-5-((2-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Allyl-5-((2-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate alkylating agent.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where the triazole intermediate reacts with a pyridine derivative under basic conditions.

    Allylation and Chlorobenzylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Allyl-5-((2-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide, various nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives, dechlorinated products.

    Substitution: Functionalized triazole derivatives.

Scientific Research Applications

2-(4-Allyl-5-((2-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as an antiviral, antibacterial, and antifungal agent due to the bioactivity of the triazole ring.

    Material Science: It is used in the development of organic semiconductors and nonlinear optical materials.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-(4-Allyl-5-((2-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways. The presence of the allyl and chlorobenzyl groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with broad biological activity.

    2-(4-Allyl-5-((2-bromobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine: A similar compound with a bromobenzyl group instead of a chlorobenzyl group.

    2-(4-Allyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine: A similar compound with a methylbenzyl group.

Uniqueness

2-(4-Allyl-5-((2-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is unique due to the specific combination of the triazole and pyridine rings, along with the allyl and chlorobenzyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[5-[(2-chlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4S/c1-2-11-22-16(15-9-5-6-10-19-15)20-21-17(22)23-12-13-7-3-4-8-14(13)18/h2-10H,1,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOXMUGXADRFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

575461-53-9
Record name 2-(4-ALLYL-5-((2-CHLOROBENZYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
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